molecular formula C10H13NaO3S B12683340 Sodium diethylbenzenesulphonate CAS No. 43145-62-6

Sodium diethylbenzenesulphonate

Cat. No.: B12683340
CAS No.: 43145-62-6
M. Wt: 236.27 g/mol
InChI Key: SKJRBEMRFHEXMA-UHFFFAOYSA-M
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Description

Sodium diethylbenzenesulphonate is an aromatic sulfonate compound characterized by a benzene ring substituted with two ethyl groups (-C₂H₅) and a sulfonate (-SO₃⁻Na⁺) group. Alkyl-substituted benzenesulfonates like this are typically used as surfactants, intermediates in organic synthesis, or stabilizers in industrial processes. The diethyl substituents confer moderate hydrophobicity compared to longer alkyl chains (e.g., dodecyl in SDBS) or electron-withdrawing groups (e.g., chloro or formyl) seen in other analogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

43145-62-6

Molecular Formula

C10H13NaO3S

Molecular Weight

236.27 g/mol

IUPAC Name

sodium;2,3-diethylbenzenesulfonate

InChI

InChI=1S/C10H14O3S.Na/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13;/h5-7H,3-4H2,1-2H3,(H,11,12,13);/q;+1/p-1

InChI Key

SKJRBEMRFHEXMA-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C(=CC=C1)S(=O)(=O)[O-])CC.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diethylbenzenesulphonate is typically synthesized through the sulfonation of diethylbenzene. The process involves the reaction of diethylbenzene with sulfur trioxide or concentrated sulfuric acid, resulting in the formation of diethylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The sulfonation reaction is carried out in large reactors, and the resulting sulfonic acid is neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group (-SO₃⁻) acts as a leaving group under specific conditions. For example:

  • Conversion to sulfonyl chlorides : Treatment with phosphorus pentachloride (PCl₅) replaces the sulfonate group with chlorine, forming diethylbenzenesulfonyl chloride . This intermediate reacts with amines or alcohols to yield sulfonamides or esters, respectively .

  • Alkali fusion : Heating with NaOH at elevated temperatures (200–300°C) removes the sulfonate group, producing diethylphenol derivatives .

Mechanistic pathway :
R-SO3Na+PCl5R-SO2Cl+NaCl+POCl3\text{R-SO}_3\text{Na} + \text{PCl}_5 \rightarrow \text{R-SO}_2\text{Cl} + \text{NaCl} + \text{POCl}_3
This reaction is critical for synthesizing bioactive sulfonamide drugs .

Electrophilic Aromatic Substitution

The diethyl groups (electron-donating) and sulfonate group (electron-withdrawing) compete in directing electrophiles:

  • Sulfonate dominance : The -SO₃⁻ group directs electrophiles (e.g., nitration, sulfonation) to the meta position relative to itself .

  • Ethyl group influence : Ortho/para-directing effects of ethyl substituents are secondary but can enhance reactivity at specific positions.

Example :
Nitration likely occurs at the meta position to the sulfonate group, with steric hindrance from ethyl substituents limiting alternative pathways .

Desulfonation and Hydrolysis

  • Acid-catalyzed desulfonation : Heating with concentrated H₂SO₄ (180–220°C) removes the sulfonate group, yielding diethylbenzene :
    R-SO3H+H2OR-H+H2SO4\text{R-SO}_3\text{H} + \text{H}_2\text{O} \rightarrow \text{R-H} + \text{H}_2\text{SO}_4

  • Alkaline hydrolysis : Prolonged heating with NaOH produces diethylphenol via nucleophilic aromatic substitution .

Sulfonamides

Reaction with amines forms sulfonamides, widely used in pharmaceuticals:
R-SO2Cl+R’NH2R-SO2NHR’+HCl\text{R-SO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{R-SO}_2\text{NHR'} + \text{HCl}
This pathway is employed in synthesizing antimicrobial and anti-inflammatory agents .

Esters

Alcohols react with sulfonyl chlorides to form sulfonate esters:
R-SO2Cl+R”OHR-SO2OR”+HCl\text{R-SO}_2\text{Cl} + \text{R''OH} \rightarrow \text{R-SO}_2\text{OR''} + \text{HCl}
These esters serve as intermediates in polymer and surfactant synthesis .

Oxidation and Reduction

  • Ethyl group oxidation : Strong oxidants (e.g., KMnO₄) convert ethyl groups to carboxylic acids under acidic conditions:
    C6H5-CH2CH3KMnO4,H+C6H5-COOH\text{C}_6\text{H}_5\text{-CH}_2\text{CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{C}_6\text{H}_5\text{-COOH}

  • Sulfonate stability : The -SO₃⁻ group resists reduction, but catalytic hydrogenation can reduce the benzene ring to cyclohexane derivatives under high pressure .

Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield/Notes
Sulfonamide formationPCl₅, then NH₃Diethylbenzenesulfonamide~85% (optimized)
DesulfonationH₂SO₄, 200°CDiethylbenzeneRequires inert atmosphere
Alkaline fusionNaOH, 250°CDiethylphenolIndustrial-scale process

Challenges and Research Gaps

  • Steric hindrance : Bulky ethyl groups may limit reaction rates in electrophilic substitution.

  • Limited kinetic data : Detailed mechanistic studies on Sodium diethylbenzenesulfonate are sparse compared to simpler analogs like sodium benzenesulfonate .

Scientific Research Applications

Sodium diethylbenzenesulphonate is a compound that finds extensive applications across various scientific fields, particularly in environmental remediation, surfactant technology, and agricultural practices. This article will explore its applications in detail, supported by comprehensive data tables and documented case studies.

Environmental Remediation

This compound is utilized in surfactant-enhanced oil recovery (SEOR) processes. This method improves the extraction of non-aqueous phase liquids (NAPLs) from contaminated sites.

Case Study: SEOR at a Contaminated Site

  • Objective : To enhance the recovery of light non-aqueous phase liquids (LNAPL).
  • Method : A surfactant solution was injected into the contaminated zone.
  • Results :
    • Approximately 29,500 gallons of surfactant were injected.
    • Recovery rates of LNAPL were 3 to 5 times higher than conventional methods.
    • Soil sampling indicated significant reductions in total petroleum hydrocarbons (TPH) and benzene levels, below regulatory limits .

Agricultural Applications

In agriculture, this compound serves as a surfactant and emulsifier in pesticide formulations. It enhances the efficacy of active ingredients by improving their distribution and penetration on plant surfaces.

Example Uses:

  • Pesticide Formulations : As an inert ingredient, it helps in the formulation of disinfectants and sanitizers used in food handling and agricultural settings.
  • Emulsifiers : It aids in creating stable emulsions for agricultural sprays .

Industrial Cleaning Agents

The compound is also employed in industrial cleaning products due to its surfactant properties. It effectively removes grease and dirt from surfaces, making it suitable for various cleaning applications.

Applications in Cleaning:

  • Food Processing Equipment : Used to clean surfaces that come into contact with food.
  • Industrial Equipment : Effective in removing oils and contaminants from machinery .

Data Tables

ParameterBefore TreatmentAfter Treatment
TPH Concentration (mg/L)1500200
Benzene Concentration (mg/L)300<10
LNAPL Recovery Rate (%)N/A85

Mechanism of Action

The primary mechanism of action of sodium diethylbenzenesulphonate is its ability to reduce surface tension. This property allows it to disrupt the interactions between molecules at the surface of liquids, leading to the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water. This mechanism is crucial in its applications as a surfactant and emulsifying agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares sodium diethylbenzenesulphonate with structurally related benzenesulfonates, highlighting key differences in substituents, properties, and applications:

Compound Substituents Molecular Formula Key Properties Applications References
This compound Two ethyl groups (-C₂H₅) C₁₀H₁₃SO₃Na Moderate hydrophobicity; likely soluble in polar solvents. Lower surfactant activity compared to SDBS. Potential surfactant intermediate; limited industrial data. Inferred
Sodium benzenesulfonate None (unsubstituted) C₆H₅SO₃Na High water solubility; weak surfactant properties. Laboratory reagent, synthesis intermediate.
Sodium dodecylbenzenesulfonate (SDBS) Dodecyl chain (-C₁₂H₂₅) C₁₈H₂₉SO₃Na Strong surfactant; forms micelles in aqueous solutions. Detergents, food processing (emulsifier), industrial cleansers.
Sodium 5-chloro-2-hydroxy-benzenesulfonate Chloro (-Cl), hydroxyl (-OH) C₆H₄Cl(OH)SO₃Na Increased acidity due to electron-withdrawing Cl; moderate solubility. Pharmaceuticals, dye synthesis.
Sodium 5-formyl-2-hydroxybenzenesulphonate Formyl (-CHO), hydroxyl (-OH) C₇H₅O₄SNa Reactive aldehyde group; pH-sensitive solubility. Chelating agent, analytical chemistry.

Key Findings:

Alkyl Chain Impact :

  • SDBS, with a long dodecyl chain, exhibits superior surfactant properties due to its hydrophobic tail, enabling micelle formation . In contrast, this compound’s shorter ethyl groups reduce hydrophobicity, likely limiting its efficacy as a standalone surfactant.
  • Branched alkyl chains (e.g., diethyl) may reduce biodegradability compared to linear chains, as seen in SDBS studies .

Substituent Effects on Acidity :

  • Electron-withdrawing groups (e.g., -Cl in Sodium 5-chloro-2-hydroxy-benzenesulfonate) increase sulfonic acid acidity, enhancing reactivity in aqueous media . Diethyl groups, being electron-donating, likely decrease acidity relative to unsubstituted sodium benzenesulfonate .

Applications :

  • SDBS dominates industrial applications (e.g., detergents, food processing) due to its cost-effectiveness and surfactant performance .
  • This compound’s niche may lie in specialized synthesis or as a co-surfactant in formulations requiring moderate hydrophobicity.

Safety and Handling :

  • SDBS has documented hazards, including skin irritation and environmental toxicity . This compound, with smaller alkyl groups, may pose lower risks but still requires standard sulfonate-handling precautions (e.g., avoiding inhalation) .

Biological Activity

Sodium diethylbenzenesulphonate, a sulfonated aromatic compound, is widely studied for its biological activity and potential applications in various fields, including environmental science and biochemistry. This article presents a detailed examination of its biological effects, supported by case studies and research findings.

  • Molecular Formula : C10H13NaO3S
  • Molecular Weight : Approximately 240.27 g/mol
  • Structure : Contains a benzene ring substituted with two ethyl groups and a sulfonate group.

Biological Activity Overview

This compound exhibits various biological activities, primarily as a surfactant. Its effects can be categorized into several areas:

  • Toxicological Effects :
    • Studies have shown that sodium dodecylbenzene sulfonate (SDBS), a related compound, can cause significant toxic effects in aquatic organisms like zebrafish (Danio rerio). Exposure to concentrations as low as 0.25 mg/L resulted in adverse morphological and hematological changes, indicating oxidative stress and circulatory disturbances .
  • Antimicrobial Properties :
    • SDBS has demonstrated antibacterial activity when used in combination with phosphoric acid, effectively reducing populations of pathogens such as Escherichia coli by up to 100-fold in food safety applications . This suggests that this compound may also possess similar antimicrobial properties.
  • Micellar Properties :
    • Research indicates that this compound can form micelles in solution, which affects its interaction with other compounds and its overall biological activity. The critical micelle concentration (CMC) of SDBS varies with the presence of salts, influencing its effectiveness as a surfactant .

Case Study 1: Toxicity in Aquatic Species

A study investigated the effects of SDBS on adult male zebrafish over a 96-hour exposure period. The results highlighted significant changes in gill histopathology and oxidative stress markers. Specifically:

  • SOD Activity : Decreased significantly at higher concentrations.
  • Hematological Changes : Increased neutrophilia and lymphocytosis were observed, indicating an immune response to the toxicant .

Case Study 2: Antimicrobial Efficacy

In food safety applications, SDBS was tested alongside phosphoric acid for its ability to sanitize surfaces contaminated with Listeria monocytogenes. The combination exhibited strong antimicrobial effects, suggesting potential use in food processing environments .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
ToxicityHistopathological changes in zebrafish gills
AntimicrobialReduction of E. coli populations
Micellar PropertiesCMC influenced by ionic strength

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s physicochemical properties?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines : provide raw data (e.g., DSC thermograms, NMR spectra) in supplementary materials, detail instrument calibration (e.g., pH meter standardization), and specify batch-to-batch variability. Use IUPAC-recommended methods for critical measurements (e.g., CMC determination) to align with global standards .

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